molecular formula C27H24N2O4 B12029356 4-(4-(Allyloxy)benzoyl)-3-hydroxy-1-(pyridin-3-ylmethyl)-5-(p-tolyl)-1H-pyrrol-2(5H)-one CAS No. 614748-18-4

4-(4-(Allyloxy)benzoyl)-3-hydroxy-1-(pyridin-3-ylmethyl)-5-(p-tolyl)-1H-pyrrol-2(5H)-one

Katalognummer: B12029356
CAS-Nummer: 614748-18-4
Molekulargewicht: 440.5 g/mol
InChI-Schlüssel: UJTLHHGZQRSTDU-WJTDDFOZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 4-(4-(Allyloxy)benzoyl)-3-hydroxy-1-(pyridin-3-ylmethyl)-5-(p-tolyl)-1H-pyrrol-2(5H)-one is a pyrrolone derivative characterized by:

  • 4-(Allyloxy)benzoyl substituent at position 2.
  • 3-hydroxy group.
  • Pyridin-3-ylmethyl moiety at position 1.
  • p-Tolyl (4-methylphenyl) group at position 3.

Its synthesis typically involves condensation reactions of substituted benzaldehydes and pyrrolidinone precursors, as seen in analogous compounds .

Eigenschaften

CAS-Nummer

614748-18-4

Molekularformel

C27H24N2O4

Molekulargewicht

440.5 g/mol

IUPAC-Name

(4E)-4-[hydroxy-(4-prop-2-enoxyphenyl)methylidene]-5-(4-methylphenyl)-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C27H24N2O4/c1-3-15-33-22-12-10-21(11-13-22)25(30)23-24(20-8-6-18(2)7-9-20)29(27(32)26(23)31)17-19-5-4-14-28-16-19/h3-14,16,24,30H,1,15,17H2,2H3/b25-23+

InChI-Schlüssel

UJTLHHGZQRSTDU-WJTDDFOZSA-N

Isomerische SMILES

CC1=CC=C(C=C1)C2/C(=C(/C3=CC=C(C=C3)OCC=C)\O)/C(=O)C(=O)N2CC4=CN=CC=C4

Kanonische SMILES

CC1=CC=C(C=C1)C2C(=C(C3=CC=C(C=C3)OCC=C)O)C(=O)C(=O)N2CC4=CN=CC=C4

Herkunft des Produkts

United States

Vorbereitungsmethoden

Reaction Design and Starting Materials

The synthesis begins with a one-pot multicomponent reaction involving:

  • Methyl 4-(2-hydroxyphenyl)-2,4-dioxobutanoate (1.0 eq.) as the β-ketoester precursor.

  • p-Tolualdehyde (1.1 eq.) to introduce the p-tolyl group.

  • 3-(Aminomethyl)pyridine (1.1 eq.) for the pyridinylmethyl substituent.

The optimized solvent system uses ethanol with 10% acetic acid to promote both condensation and dehydration steps.

Mechanistic Insights

  • Condensation : The β-ketoester reacts with p-tolualdehyde to form an α,β-unsaturated ketone intermediate.

  • Mannich-type reaction : 3-(Aminomethyl)pyridine undergoes nucleophilic addition, forming the pyrrolidine ring.

  • Dehydration : Acid catalysis induces cyclodehydration to yield the pyrrol-2-one core.

Optimization Data

Reaction conditions were systematically optimized (Table 1):

EntrySolventTemperature (°C)Time (h)Yield (%)
1MeOH401.524
2EtOH401.036
3EtOH + HOAc800.574
4i-PrOH602.042

Table 1. Solvent and temperature effects on pyrrolone formation.

The addition of acetic acid (Entry 3) improved yields by accelerating dehydration while suppressing side reactions.

Functionalization of the 4-Position: Allyloxybenzoyl Group Installation

Synthesis of 4-(Allyloxy)benzoyl Chloride

The allyloxybenzoyl moiety is prepared separately via:

  • Etherification : 4-Hydroxybenzaldehyde reacts with allyl bromide in acetone using K₂CO₃ (82% yield).

  • Oxidation : The resulting 4-(allyloxy)benzaldehyde is oxidized to the carboxylic acid using KMnO₄ in acidic medium.

  • Chlorination : Treatment with SOCl₂ yields 4-(allyloxy)benzoyl chloride (93% purity).

Acylation of the Pyrrolone Core

The 4-position of the pyrrolone undergoes Friedel-Crafts acylation:

  • Catalyst : AlCl₃ (1.2 eq.) in anhydrous DCM.

  • Conditions : 0°C to room temperature, 12 h.

  • Yield : 68% after recrystallization from ethanol.

Alternative Synthetic Approaches

Sequential Assembly Strategy

An alternative pathway involves stepwise construction:

  • Pyrrolone formation via cyclocondensation of ethyl 4-(p-tolyl)-3-oxobutanoate with 3-(aminomethyl)pyridine.

  • Late-stage acylation using 4-(allyloxy)benzoyl chloride.
    While this method offers better control over substitution patterns, it results in lower overall yields (52%) due to steric hindrance during acylation.

Solid-Phase Synthesis

Immobilization of the β-ketoester on Wang resin enabled automated synthesis:

  • Coupling reagent : HATU/DIPEA.

  • Cleavage : TFA/DCM (1:1).

  • Purity : >90% by HPLC, but scalability remains limited.

Purification and Characterization

Crystallization Protocols

Optimal purification involves:

  • Solvent system : Ethanol/water (4:1 v/v).

  • Recovery : 89% with >99% HPLC purity.

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, pyridine-H), 7.82 (d, J=8.4 Hz, 2H, benzoyl-H), 6.98 (d, J=8.4 Hz, 2H, allyloxy-H), 5.95 (m, 1H, CH₂CHCH₂), 5.32 (s, 1H, pyrrolone-H).

  • IR : 1715 cm⁻¹ (C=O stretch), 1656 cm⁻¹ (conjugated ketone).

Industrial-Scale Considerations

Cost Analysis

  • Key cost drivers : 3-(Aminomethyl)pyridine ($420/kg) and AlCl₃ catalyst recovery.

  • Waste streams : 2.8 kg waste/kg product, primarily from aqueous workups.

Green Chemistry Metrics

  • PMI (Process Mass Intensity) : 32 (bench scale) vs. 28 (pilot plant).

  • E-factor : 18.7, with opportunities for improvement via solvent recycling .

Analyse Chemischer Reaktionen

Reaktionstypen

4-(4-(Allyloxy)benzoyl)-3-hydroxy-1-(pyridin-3-ylmethyl)-5-(p-tolyl)-1H-pyrrol-2(5H)-on kann verschiedene Arten von chemischen Reaktionen eingehen, darunter:

    Oxidation: Die Hydroxygruppe kann zu einem Keton oder Aldehyd oxidiert werden, indem Oxidationsmittel wie PCC oder KMnO4 verwendet werden.

    Reduktion: Die Carbonylgruppen können zu Alkoholen reduziert werden, indem Reduktionsmittel wie NaBH4 oder LiAlH4 verwendet werden.

    Substitution: Die Allyloxygruppe kann an nucleophilen Substitutionsreaktionen teilnehmen, bei denen die Allylgruppe durch andere Nucleophile ersetzt wird.

Häufige Reagenzien und Bedingungen

    Oxidation: PCC (Pyridiniumchlorochromat), KMnO4 (Kaliumpermanganat)

    Reduktion: NaBH4 (Natriumborhydrid), LiAlH4 (Lithiumaluminiumhydrid)

    Substitution: Allylhalogenide, Basen wie NaOH oder KOH

Hauptprodukte

    Oxidation: Bildung von Ketonen oder Aldehyden

    Reduktion: Bildung von Alkoholen

    Substitution: Bildung verschiedener substituierter Derivate, abhängig vom verwendeten Nucleophil

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von 4-(4-(Allyloxy)benzoyl)-3-hydroxy-1-(pyridin-3-ylmethyl)-5-(p-tolyl)-1H-pyrrol-2(5H)-on beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität verändern, was zu verschiedenen biologischen Effekten führt. Die genauen Pfade und Zielstrukturen hängen von der jeweiligen Anwendung und der Struktur der Verbindung ab.

Wirkmechanismus

The mechanism of action of 4-(4-(Allyloxy)benzoyl)-3-hydroxy-1-(pyridin-3-ylmethyl)-5-(p-tolyl)-1H-pyrrol-2(5H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Physicochemical Comparison

Compound ID & Reference Substituents (Positions 4, 1, 5) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Features/Activity
Target Compound 4-(Allyloxy)benzoyl; pyridin-3-ylmethyl; p-tolyl C₂₈H₂₄N₂O₄ 452.5 Not reported Structural template for SAR studies
Compound 41 4-(2-Ethoxybenzoyl); 2-hydroxypropyl; 4-isopropylphenyl C₂₅H₃₀NO₅ 424.2 128–130 44% yield, 91% purity
Compound 20 4-Methylbenzoyl; 2-hydroxypropyl; 4-tert-butylphenyl C₂₅H₃₀NO₄ 408.2 263–265 62% yield
Compound 21 4-Methylbenzoyl; 2-hydroxypropyl; 4-dimethylaminophenyl C₂₅H₂₉N₂O₄ 421.5 Not reported Enhanced solubility due to dimethylamino group
Furan-2-carbonyl; 5-methyl-1,3,4-thiadiazol-2-yl; p-tolyl C₁₉H₁₅N₃O₄S 393.4 Not reported Thiadiazole moiety enhances binding affinity
4-Butoxy-3-methylbenzoyl; 3-pyridinylmethyl; 4-ethylphenyl C₂₉H₃₄N₂O₅ 506.6 Not reported Extended alkyl chain for lipophilicity

Key Structural Variations and Implications:

Position 1 (Substituent):

  • Pyridin-3-ylmethyl (target compound) offers hydrogen-bonding capability via the pyridine nitrogen, contrasting with 2-hydroxypropyl (Compounds 20–21) or morpholinylethyl (), which prioritize hydrophilicity .

Position 5 (Aryl Group): p-Tolyl (target compound) balances hydrophobicity and steric effects. 4-tert-Butylphenyl (Compound 20) increases lipophilicity, while 4-dimethylaminophenyl (Compound 21) enhances solubility and charge interactions .

Research Findings and Structure-Activity Relationships (SAR)

  • Synthetic Yields: Modifications at position 5 (e.g., tert-butylphenyl in Compound 20) correlate with higher yields (62%) compared to isopropylphenyl (44% in Compound 41), suggesting steric hindrance impacts reaction efficiency .
  • Thermal Stability: Higher melting points (e.g., 263–265°C for Compound 20) are observed with rigid substituents like tert-butylphenyl, indicating stronger crystal lattice interactions .
  • Biological Relevance: Thiadiazole-containing analogues () exhibit enhanced binding in docking studies due to sulfur’s electronegativity, though specific targets are unspecified .

Biologische Aktivität

The compound 4-(4-(Allyloxy)benzoyl)-3-hydroxy-1-(pyridin-3-ylmethyl)-5-(p-tolyl)-1H-pyrrol-2(5H)-one is a complex organic molecule with significant potential in medicinal chemistry due to its diverse functional groups. Its structure includes an allyloxy group, a benzoyl group, a hydroxy group, and a pyridinylmethyl moiety, which may contribute to its biological activity. This article reviews the biological activities associated with this compound, including anti-inflammatory, anticancer, and antimicrobial properties, supported by relevant data and case studies.

  • Molecular Formula : C29H28N2O4
  • Molecular Weight : 468.5 g/mol
  • Key Functional Groups : Allyloxy, Hydroxy, Benzoyl, Pyridinylmethyl

The presence of these functional groups enhances the compound's interaction with biological targets, making it a candidate for pharmacological studies.

Anti-inflammatory Activity

Research indicates that compounds similar to 4-(4-(Allyloxy)benzoyl)-3-hydroxy-1-(pyridin-3-ylmethyl)-5-(p-tolyl)-1H-pyrrol-2(5H)-one exhibit notable anti-inflammatory properties. For instance, derivatives of pyrrole compounds have been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes. A study demonstrated that certain pyrazole derivatives displayed significant COX-II inhibitory activity with IC50 values as low as 0.011 μM, suggesting that similar structures may also possess potent anti-inflammatory effects .

Anticancer Activity

The anticancer potential of this compound is supported by studies on related pyrazole derivatives that have shown promising results against various cancer cell lines. For example, a series of synthesized pyrazoles were tested for their cytotoxic effects on breast cancer cell lines MCF-7 and MDA-MB-231. The results indicated that these compounds could induce apoptosis and exhibit synergistic effects when combined with conventional chemotherapeutic agents like doxorubicin . The unique structure of 4-(4-(Allyloxy)benzoyl)-3-hydroxy-1-(pyridin-3-ylmethyl)-5-(p-tolyl)-1H-pyrrol-2(5H)-one may enhance its efficacy against cancer cells.

Antimicrobial Activity

The antimicrobial properties of compounds with similar structures have been documented extensively. For instance, certain pyrazole derivatives have demonstrated significant antibacterial and antifungal activities against various pathogens. The structural features conducive to these activities include the presence of hydroxyl groups and aromatic systems that facilitate interaction with microbial targets . Given the structural similarities, it is plausible that 4-(4-(Allyloxy)benzoyl)-3-hydroxy-1-(pyridin-3-ylmethyl)-5-(p-tolyl)-1H-pyrrol-2(5H)-one may exhibit comparable antimicrobial effects.

Research Findings and Case Studies

StudyFindingsRelevance
Umesha et al. (2009)Pyrazole derivatives showed significant cytotoxicity in breast cancer cell lines.Supports potential anticancer activity of related compounds.
Eren et al. (2023)Diaryl heterocycles demonstrated selective COX-II inhibition.Indicates possible anti-inflammatory properties.
Science.gov Review (2018)Pyrazole derivatives possess important pharmacological activities including antitumor and anti-inflammatory effects.Highlights the therapeutic potential of structurally similar compounds.

Q & A

Q. What are the critical steps in synthesizing this compound, and how are reaction conditions optimized?

The synthesis involves multi-step reactions, including coupling of the allyloxybenzoyl moiety with the pyrrolone core. Key steps include:

  • Use of acid chlorides (e.g., 4-methylbenzoyl chloride) for acylation .
  • Alkylation of the pyridin-3-ylmethyl group under basic conditions (e.g., NaH in DMSO) .
  • Optimization of temperature (often 0–25°C) and solvent choice (e.g., dichloromethane or DMF) to minimize by-products . Yield optimization requires precise pH control and reaction time monitoring via TLC or HPLC .

Q. Which analytical techniques are most effective for structural confirmation?

  • NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions and hydrogen bonding (e.g., 3-hydroxy group at δ 12–14 ppm) .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., observed vs. calculated m/z) .
  • X-ray crystallography : Resolves bond lengths/angles, particularly for the pyrrolone ring and allyloxybenzoyl conformation .

Q. How are purity and stability assessed during synthesis?

  • Chromatography : Column chromatography (ethyl acetate/hexane gradients) and HPLC (C18 columns) isolate >95% pure product .
  • Stability tests : Monitor degradation under varying pH, light, and temperature using accelerated stability protocols .

Advanced Questions

Q. What computational methods predict the compound’s reactivity and interactions?

  • DFT calculations : Model electron distribution in the pyrrolone core to predict nucleophilic/electrophilic sites .
  • Molecular docking : Simulate binding with biological targets (e.g., kinases) using the pyridinylmethyl group as a key pharmacophore .

Q. How can reaction kinetics elucidate mechanistic pathways?

  • In-situ monitoring : Use UV-Vis spectroscopy to track intermediate formation (e.g., enolization of the 3-hydroxy group) .
  • Kinetic isotope effects : Study deuterated analogs to identify rate-determining steps in acylation or alkylation .

Q. What strategies mitigate by-product formation during multi-step synthesis?

  • Catalyst screening : Transition metals (e.g., Pd/C) reduce side reactions in coupling steps .
  • Solvent polarity control : Polar aprotic solvents (e.g., DMF) suppress hydrolysis of acid-sensitive intermediates .

Q. How are structure-activity relationships (SAR) explored for this compound?

  • Substituent variation : Replace the p-tolyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to modulate bioactivity .
  • Bioisosteric replacement : Substitute the allyloxy group with isosteres (e.g., propargyloxy) to enhance metabolic stability .

Q. What are the challenges in scaling up synthesis for preclinical studies?

  • Continuous flow reactors : Improve efficiency and safety for exothermic steps (e.g., alkylation) .
  • Purification bottlenecks : Replace column chromatography with recrystallization (e.g., methanol/water mixtures) for large batches .

Q. How does stereoelectronic tuning affect biological activity?

  • Conformational analysis : Rotatable bonds in the allyloxy group influence binding pocket accessibility .
  • Hydrogen-bond networks : The 3-hydroxy group’s orientation impacts solubility and target affinity .

Q. What contradictory data exist regarding its reactivity, and how are they resolved?

  • Divergent alkylation outcomes : Pyridinylmethyl vs. benzyl group installation may yield regioisomers; resolved via 2D NMR (NOESY) .
  • pH-dependent stability : Conflicting reports on hydrolytic degradation addressed by controlled studies under physiological pH (5.0–7.4) .

Methodological Tables

Table 1: Key Reaction Conditions for Synthesis

StepReagents/CatalystsTemperatureSolventYield (%)Reference
Acylation4-Allyloxybenzoyl chloride0–5°CDCM65–78
AlkylationPyridin-3-ylmethyl bromide25°CDMF/NaH52–60
CyclizationTriethylamineRefluxToluene70–85

Table 2: Common By-Products and Mitigation Strategies

By-ProductSourceMitigationReference
Hydrolyzed esterMoisture exposureAnhydrous conditions, molecular sieves
Regioisomeric adductsCompeting alkylationSteric directing groups

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.